molecular formula C9H15N3O4 B1439992 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1235440-33-1

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1439992
M. Wt: 229.23 g/mol
InChI Key: IPMSRRWEOUHHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as DETC, is an organic compound derived from the reaction of ethyl acetate and hydrazine hydrate. DETC is a versatile compound that has been used in a variety of scientific studies and laboratory experiments. It has several advantages over other compounds due to its stability, solubility, and low toxicity.

Scientific Research Applications

Applications in Drug Discovery

Triazole derivatives have been extensively studied for their potential in drug discovery, particularly for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). These compounds are considered vital in the development of novel therapeutics, particularly for diseases that are currently challenging to treat due to drug resistance or lack of effective treatments.

Advances in Synthetic Methods

The synthesis of triazole derivatives has seen considerable innovation, particularly in developing more sustainable and eco-friendly methods. Techniques such as the Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) have been improved to enhance efficiency, reduce environmental impact, and create derivatives with significant biological activity (Kaushik et al., 2019; de Souza et al., 2019). This progress is essential for creating triazole derivatives more efficiently and sustainably.

Role in Antibacterial Research

Triazole derivatives have shown promising antibacterial activity, especially against resistant strains like MRSA. Their mode of action includes inhibiting critical bacterial enzymes and processes, such as DNA gyrase and topoisomerase IV, making them potential candidates for developing new antibacterial agents (Li and Zhang, 2021).

Contributions to Material Science

Beyond biomedical applications, triazole derivatives contribute significantly to material science. They have been used as corrosion inhibitors for metals and alloys, demonstrating their utility in extending the life and durability of materials in corrosive environments (Hrimla et al., 2021). Such applications are vital for industries reliant on metal components, offering a more effective and environmentally friendly alternative to traditional corrosion inhibitors.

properties

IUPAC Name

1-(2,2-diethoxyethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSRRWEOUHHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=N1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

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